Gliadin peptide A (206-217) is derived from gliadin, a major storage protein found in wheat. It is part of the gluten protein family and is specifically linked to celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The peptide sequence is SGQGSFQPSQQN, corresponding to amino acid residues 206 to 217 of the alpha-gliadin protein. This peptide has been identified as a critical T cell stimulatory epitope recognized by T cells in patients with celiac disease, particularly in association with the HLA-DQ8 and HLA-DQ2.5 alleles .
The synthesis of gliadin peptides typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. In SPPS, the peptide chain is built step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The synthesis parameters include:
The molecular structure of gliadin peptide A (206-217) can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The peptide adopts a flexible conformation due to its relatively short length, which allows it to interact with major histocompatibility complex (MHC) molecules effectively. The specific sequence SGQGSFQPSQQN contains several polar and hydrophobic residues that influence its binding affinity to MHC class II molecules like HLA-DQ8. This interaction is crucial for T cell receptor recognition .
Gliadin peptides undergo various chemical reactions that are significant for their biological activity:
The mechanism of action for gliadin peptide A (206-217) involves its presentation by antigen-presenting cells through MHC class II molecules. Upon binding:
The physical and chemical properties of gliadin peptide A include:
Gliadin peptide A (206-217) has several scientific applications:
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